3H-1,2,4-Triazol-3-one, 2,4-dihydro-4,5-diphenyl-2-(phenylmethyl)-
Description
Structure and Synthesis
The compound 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4,5-diphenyl-2-(phenylmethyl)- (hereafter referred to as Compound A) is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with diphenyl groups at positions 4 and 5 and a benzyl (phenylmethyl) group at position 2. Its molecular formula is C₂₇H₂₁N₃O, with a molecular weight of 403.48 g/mol. The synthesis typically involves cyclocondensation reactions of substituted hydrazines with carbonyl precursors, followed by functionalization of the triazole ring .
Properties
CAS No. |
62353-93-9 |
|---|---|
Molecular Formula |
C21H17N3O |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-benzyl-4,5-diphenyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C21H17N3O/c25-21-23(16-17-10-4-1-5-11-17)22-20(18-12-6-2-7-13-18)24(21)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI Key |
KIMNTWMQBHGGHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Hydrazine derivatives : Phenylmethyl-substituted hydrazines or hydrazides serve as precursors.
- Benzil or substituted benzils : Used to introduce diphenyl substitution at the 4,5-positions of the triazolone ring.
- Carbonyl sources : For ring closure and formation of the 3-one moiety.
Stepwise Synthetic Route
A typical preparation involves the following steps:
- Formation of hydrazone intermediate : Reaction of benzil (or substituted benzil) with phenylmethyl hydrazine to form a hydrazone intermediate.
- Cyclization to triazolone : The hydrazone undergoes intramolecular cyclization under acidic or basic conditions to form the 1,2,4-triazol-3-one ring.
- Substitution and purification : The resulting 2,4-dihydro-4,5-diphenyl-2-(phenylmethyl)-3H-1,2,4-triazol-3-one is purified by recrystallization or chromatography.
Reaction Conditions
- Solvents : Ethanol, methanol, or other polar solvents are commonly used.
- Catalysts : Acidic catalysts such as p-toluenesulfonic acid or basic catalysts like sodium ethoxide may be employed to facilitate cyclization.
- Temperature : Reflux conditions (60–100°C) are typical to drive the cyclization reaction.
- Reaction time : Several hours (4–12 h) depending on the scale and conditions.
Alternative Synthetic Approaches
- Thiosemicarbazide cyclization : Starting from thiosemicarbazides derived from phenylmethyl hydrazides, cyclization in basic media yields 1,2,4-triazole-3-thiones, which can be oxidized to triazolones.
- Multicomponent reactions : One-pot syntheses involving aldehydes, hydrazines, and isocyanates or isothiocyanates have been reported for related triazole derivatives, offering efficient routes with good yields.
Data Table Summarizing Preparation Parameters
| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Benzil + Phenylmethyl hydrazine | Ethanol, reflux, acid/base | 70–85 | Formation of hydrazone intermediate |
| 2 | Hydrazone intermediate | Reflux, acid/base catalyst | 65–90 | Cyclization to triazolone ring |
| 3 | Crude triazolone | Recrystallization/purification | — | Purity >95% by HPLC/GC |
| Alt. | Thiosemicarbazide derivatives + base | Ethanol, reflux | 52–88 | Cyclization to triazole-3-thione, then oxidation |
Research Findings and Analysis
- The cyclization step is critical for regioselectivity and yield; acidic or basic catalysis influences the formation of the 3-one moiety.
- Phenylmethyl substitution at the 2-position is introduced via the hydrazine derivative, ensuring the correct substitution pattern.
- Diphenyl substitution at 4,5-positions is typically derived from benzil or substituted benzil precursors.
- Yields reported in literature for similar compounds range from moderate to high (52–90%), depending on reaction conditions and purification methods.
- The use of polar solvents and controlled temperature is essential to avoid side reactions and decomposition.
- Alternative methods such as multicomponent reactions and thiosemicarbazide cyclizations provide versatile routes but may require additional oxidation steps to obtain the triazolone.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted triazoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under basic conditions.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole compounds with various functional groups.
Scientific Research Applications
1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,4-diphenyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Triazolone Derivatives
Structural Analogues
Triazolone derivatives vary based on substituents at positions 2, 4, and 3. Below is a comparative analysis of Compound A with three analogues:
Key Differences
Substituent Effects on Reactivity
- Electron-Donating vs. Electron-Withdrawing Groups :
- Compound A ’s phenyl groups are electron-donating, enhancing resonance stabilization of the triazolone ring. In contrast, the difluoromethyl and methoxyphenyl groups in create mixed electronic effects (electron-withdrawing F and donating OCH₃), altering reaction pathways in agrochemical syntheses.
- Steric Hindrance : The bulky benzyl group in Compound A reduces accessibility to the triazolone ring in catalytic reactions compared to smaller substituents (e.g., propyl or trifluoromethyl).
Physicochemical Properties
- Solubility : Compound A ’s logP (calculated) is 5.2 , significantly higher than the difluoromethyl analogue (logP ~3.8) , reflecting its lower polarity.
- Thermal Stability : The diphenyl groups in Compound A contribute to a 25–30°C higher melting point than analogues with aliphatic or halogenated substituents.
Applications
- Compound A : Used as a ligand in transition-metal catalysis due to its π-π stacking capability with aromatic substrates.
- Difluoromethyl-Methoxyphenyl Analogue : Employed in agrochemicals for its balanced lipophilicity and reactivity in cross-coupling reactions.
- Chloro-Trifluoromethyl Derivative : Valued in industrial coatings for its corrosion-inhibiting properties.
Research Findings and Limitations
- Synthetic Challenges : Compound A ’s synthesis requires stringent anhydrous conditions to avoid hydrolysis of the benzyl group, unlike analogues with stable substituents (e.g., trifluoromethyl).
- Industrial Relevance : Its high thermal stability makes it preferable in high-temperature polymer stabilization, whereas halogenated analogues dominate low-temperature applications.
Biological Activity
The compound 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4,5-diphenyl-2-(phenylmethyl)- is part of the triazole family of compounds known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C19H18N4O
- Molecular Weight: 318.37 g/mol
- CAS Number: Not specified in available sources.
The structure features a triazole ring that is pivotal in its biological interactions. The presence of phenyl groups enhances lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has demonstrated significant activity against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Inhibition | |
| Candida albicans | Effective Antifungal Activity |
Antidepressant Potential
Research has indicated that related compounds in the triazole series exhibit potential antidepressant effects. A study focusing on 2,4-dihydro-3H-1,2,4-triazole derivatives showed that certain modifications led to enhanced activity against reserpine-induced ptosis in mice. This suggests a possible mechanism involving monoamine modulation rather than direct inhibition of monoamine oxidase (MAO) or norepinephrine uptake .
Anticancer Activity
Triazole derivatives have also been evaluated for anticancer properties. For instance, a study on related compounds found that modifications to the triazole ring significantly affected cytotoxicity against cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). The presence of electron-donating groups was correlated with increased activity .
The biological mechanisms underlying the activity of 3H-1,2,4-Triazol-3-one derivatives often involve:
- Inhibition of Enzymes: Many triazoles act as enzyme inhibitors, affecting pathways critical for microbial growth or cancer cell proliferation.
- Receptor Interaction: Some derivatives have been shown to interact with neurotransmitter receptors, potentially explaining their antidepressant effects.
Case Studies
- Antimicrobial Efficacy Study : A series of experiments assessed the antimicrobial efficacy of various triazole derivatives against common bacterial and fungal strains. Results indicated that specific substitutions on the triazole ring significantly enhanced activity against Candida albicans and Staphylococcus aureus, suggesting a structure-activity relationship (SAR) that could guide future drug design .
- Antidepressant Activity Evaluation : A study published in a peer-reviewed journal evaluated the antidepressant potential of substituted triazoles through behavioral assays in rodents. The findings suggested that certain compounds could reduce depressive-like symptoms without the side effects commonly associated with traditional antidepressants .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing triazolone derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of triazolones typically involves cyclocondensation of substituted hydrazines with carbonyl compounds or nucleophilic substitution reactions. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol under acidic catalysis (e.g., glacial acetic acid) has been reported to yield triazolones . Optimization includes adjusting reaction time (4–6 hours), stoichiometric ratios (1:1 molar ratio of reactants), and solvent polarity to enhance yield. Post-reaction purification via vacuum distillation and recrystallization improves purity.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing triazolone derivatives?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For instance, NIST data for analogous compounds (e.g., 5-methyl-2-phenyl derivatives) show characteristic peaks at m/z 175 (M⁺) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions. Aromatic protons in diphenyl groups typically resonate at δ 7.2–7.8 ppm, while methylene protons (e.g., -CH₂Ph) appear at δ 4.0–5.0 ppm .
- X-ray Crystallography : Resolves bond angles and crystal packing. Studies on similar triazoles reveal planar triazolone rings with dihedral angles of 5–15° between phenyl substituents .
Q. How can researchers ensure purity and reproducibility in triazolone synthesis?
- Methodological Answer : Use certified reference standards (e.g., CAS 74853-07-9) for HPLC calibration to validate retention times and peak homogeneity . Purity ≥97% is achievable via column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative TLC. Batch-to-batch consistency requires strict control of anhydrous conditions and exclusion of oxygen .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in triazolone functionalization reactions?
- Methodological Answer : Regioselectivity is governed by electronic and steric effects. For example, electrophilic substitution at the N2 position of the triazolone ring is favored due to electron density from adjacent carbonyl groups. DFT calculations can map charge distribution, while kinetic studies (e.g., monitoring by in-situ IR) reveal activation barriers for competing pathways .
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of triazolone derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For example, a study on 4H-1,2,4-triazoles confirmed a planar triazolone core (mean σ(C–C) = 0.002 Å) and hydrogen-bonding networks stabilizing the crystal lattice (R factor = 0.036) . Discrepancies between computational (e.g., Gaussian-optimized) and experimental geometries highlight the need for empirical validation.
Q. What strategies address contradictions in spectroscopic data during structural elucidation of novel analogs?
- Methodological Answer : Cross-validate using complementary techniques:
- MS-NMR Discrepancies : If MS suggests a molecular ion but NMR lacks expected protons, consider tautomerism (e.g., keto-enol equilibria). Variable-temperature NMR can detect dynamic processes .
- Crystallography vs. DFT : If bond lengths differ, assess whether crystal packing forces (e.g., π-π stacking) distort geometry compared to gas-phase calculations .
Q. How do substituent electronic effects influence the biological activity of triazolones?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents. For example, electron-withdrawing groups (e.g., -CF₃) on phenyl rings enhance metabolic stability but may reduce solubility. Pharmacokinetic assays (e.g., microsomal stability tests) combined with Hammett σ constants quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
